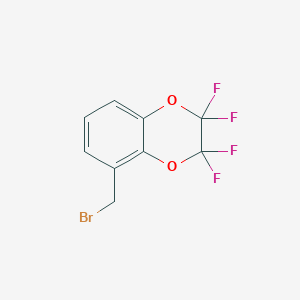
5-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane is an organic compound that features a bromomethyl group and four fluorine atoms attached to a benzodioxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane typically involves the bromination of a precursor compound. One common method is the bromination of 2,2,3,3-tetrafluoro-1,4-benzodioxane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Types of Reactions:
Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted derivatives.
Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution: Various substituted benzodioxane derivatives.
Oxidation: Benzodioxane carboxylic acids or aldehydes.
Reduction: 2,2,3,3-tetrafluoro-1,4-benzodioxane.
Applications De Recherche Scientifique
5-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
Medicine: Investigated for its potential use in radiolabeling and imaging studies due to the presence of fluorine atoms, which can be detected using positron emission tomography (PET).
Industry: Utilized in the production of specialty polymers and materials with enhanced properties such as increased resistance to solvents and chemicals.
Mécanisme D'action
The mechanism of action of 5-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic attack, leading to the formation of various derivatives. The fluorine atoms in the compound can influence the electronic properties of the molecule, affecting its reactivity and interactions with other chemical species.
Comparaison Avec Des Composés Similaires
5-(Chloromethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane: Similar structure but with a chloromethyl group instead of a bromomethyl group. It may exhibit different reactivity due to the difference in halogen atoms.
5-(Iodomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane: Contains an iodomethyl group, which is more reactive in nucleophilic substitution reactions compared to the bromomethyl group.
2,2,3,3-Tetrafluoro-1,4-benzodioxane: Lacks the bromomethyl group, making it less reactive in substitution reactions but still useful as a fluorinated building block.
Uniqueness: 5-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane is unique due to the presence of both bromomethyl and tetrafluorinated benzodioxane moieties
Propriétés
Formule moléculaire |
C9H5BrF4O2 |
|---|---|
Poids moléculaire |
301.03 g/mol |
Nom IUPAC |
5-(bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxine |
InChI |
InChI=1S/C9H5BrF4O2/c10-4-5-2-1-3-6-7(5)16-9(13,14)8(11,12)15-6/h1-3H,4H2 |
Clé InChI |
ZTEPMZUHKUJLEA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)OC(C(O2)(F)F)(F)F)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


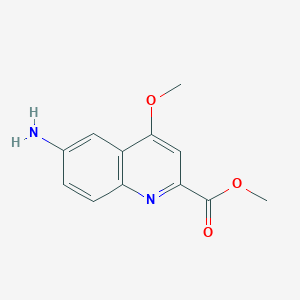
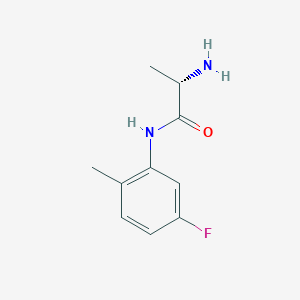

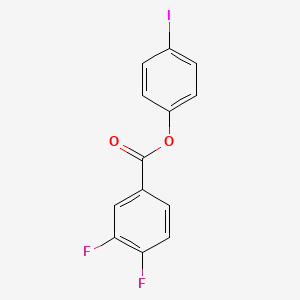
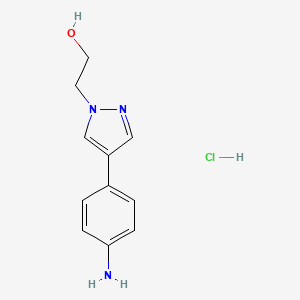
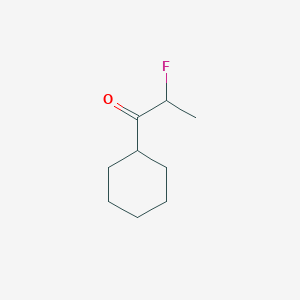
![4-(Benzyloxy)-1-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-5a,6-dihydro-1H-imidazo[2,1-b]purine](/img/structure/B15202396.png)
![(5AS,10bR)-2-mesityl-9-nitro-2,5a,6,10b-tetrahydro-4H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium chloride](/img/structure/B15202401.png)



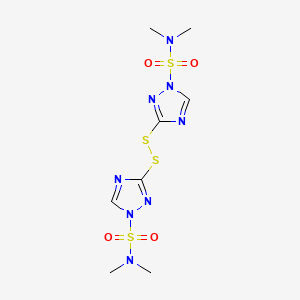

![7-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B15202443.png)
